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Compound of Interest

Compound Name: Vinylcyclopentane

Cat. No.: B1346689

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for
vinylcyclopentane, with a focus on its enthalpy of formation. The information presented is
collated from key experimental studies and provides a basis for understanding the energetic
properties of this cyclic alkene. This document is intended for researchers, scientists, and
professionals in drug development and related fields who require accurate thermochemical
data for modeling and process design.

Quantitative Thermochemical Data

The experimentally determined thermochemical data for vinylcyclopentane are summarized in
the tables below. These values are crucial for chemical process design, reaction modeling, and
understanding the stability of the molecule.

Table 1: Enthalpy of Formation and Combustion of
Vinylcyclopentane (Liquid Phase)
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Thermochemical

. Value (kJ/mol) Method Reference
Quantity
Labbauf and Rossini,
Enthalpy of Formation 348411 Combustion 1961[1]; Reanalyzed
-34.8+ 1.
(AfH°liquid) Calorimetry (Ccb) by Cox and Pilcher,
1970[1]
Labbauf and Rossini,
Enthalpy of )
) Combustion 1961[1]; Reanalyzed
Combustion -4434.7 £ 1.0 ) )
o Calorimetry (Cchb) by Cox and Pilcher,
(AcH°liquid)
1970[1]

Note: The original value for the enthalpy of formation reported by Labbauf and Rossini was
-33.5 £ 1.1 kJ/mol, and for the enthalpy of combustion was -4436.2 + 1.0 kJ/mol. The values
presented here are the reanalyzed data by Cox and Pilcher.[1]

Table 2: Enthalpy of Hydrogenation of
Vinylcyclopentane

Enthalpy of

Reaction Reaction Method Solvent Reference
(ArH®) (kJ/mol)

Vinylcyclopentan Catalytic
_ Rogers and
e()+H2(g) - Hydrogenation
-119.+0.8 ] Hydrocarbon McLafferty,
Ethylcyclopentan Calorimetry
1971[2]
e(l) (Chyd)

Experimental Protocols

A thorough understanding of the experimental methodologies is paramount for assessing the
quality and reliability of the thermochemical data. The following sections detail the protocols
employed in the key studies cited.

Combustion Calorimetry (Labbauf and Rossini, 1961)
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The enthalpy of combustion of vinylcyclopentane was determined using a bomb calorimeter.
While the full experimental details from the original publication are not readily available, the
general procedure for determining the heat of combustion of liquid hydrocarbons involves the
following steps:

o Sample Preparation: A precisely weighed sample of high-purity vinylcyclopentane is placed
in a sample holder, typically a platinum crucible, within a high-pressure vessel known as a
"bomb."

e Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen,
typically to around 30 atmospheres. A small, known amount of water is usually added to the
bomb to ensure that all water formed during combustion is in the liquid state.

o Calorimeter Setup: The bomb is placed in a calorimeter, which is a container of a known
mass of water. The calorimeter is equipped with a stirrer to ensure uniform temperature
distribution and a high-precision thermometer to monitor the temperature change. The entire
assembly is placed in an outer jacket to minimize heat exchange with the surroundings.

« Ignition and Measurement: The sample is ignited by passing an electric current through a
fuse wire. The heat released by the combustion of the sample and the fuse wire raises the
temperature of the bomb, the water, and the calorimeter components. The temperature
change is carefully recorded until it reaches a maximum and then begins to cool.

» Data Analysis: The heat capacity of the calorimeter system (the "energy equivalent") is
determined by burning a standard substance with a precisely known heat of combustion,
such as benzoic acid. The heat of combustion of the vinylcyclopentane sample is then
calculated from the observed temperature rise and the energy equivalent of the calorimeter.

o Corrections: Several corrections are applied to the raw data to obtain the standard enthalpy
of combustion. These include corrections for the heat of combustion of the fuse wire, the
formation of nitric acid from residual nitrogen in the bomb, and the "Washburn corrections”
which account for the deviation of the reactants and products from their standard states.

The standard enthalpy of formation is then calculated from the standard enthalpy of
combustion using Hess's Law, along with the known standard enthalpies of formation of the
combustion products, carbon dioxide (CO2) and water (H20).
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Hydrogenation Calorimetry (Rogers and McLafferty,
1971)

The enthalpy of hydrogenation of vinylcyclopentane was measured using a newly designed
hydrogen calorimeter. The key features of the experimental protocol are as follows:

o Calorimeter Design: The experiment utilized a calorimeter specifically designed for
measuring the heat of hydrogenation of small liquid samples.

o Catalyst and Solvent: The hydrogenation reaction was carried out in a hydrocarbon solvent
using a catalyst, which is essential for the reaction to proceed at a measurable rate under
mild conditions.

e Reaction Procedure: A known amount of vinylcyclopentane was introduced into the
calorimeter containing the solvent and the catalyst. The system was then saturated with
hydrogen gas. The hydrogenation reaction was initiated, and the heat evolved was
measured by monitoring the temperature change of the calorimeter system.

o Calculation of Enthalpy of Hydrogenation: The enthalpy of hydrogenation was determined
from the measured heat evolved and the number of moles of vinylcyclopentane that
reacted.

Computational Thermochemistry

In addition to experimental methods, computational quantum chemistry provides a powerful
tool for predicting the enthalpy of formation of molecules. While specific computational studies
on vinylcyclopentane are not widely reported, modern computational methods can be applied
to calculate its thermochemical properties with high accuracy.

Commonly used methods include:

e Ab initio methods: High-level ab initio methods, such as the Gaussian-n (e.g., G3, G4) and
Complete Basis Set (CBS) methods, can provide highly accurate enthalpies of formation,
often approaching "chemical accuracy" (typically within 1-2 kcal/mol or 4-8 kJ/mol of
experimental values).
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e Density Functional Theory (DFT): DFT methods, particularly with modern functionals, offer a
good balance between computational cost and accuracy for calculating thermochemical
properties of organic molecules.

These computational approaches typically involve calculating the total electronic energy of the
molecule and then using this information in conjunction with experimental or calculated
enthalpies of formation of reference compounds to derive the enthalpy of formation of the
target molecule through isodesmic or other balanced reactions.

Visualizations
Relationship between Enthalpy of Combustion and
Formation

The relationship between the standard enthalpy of combustion (AcH®) and the standard
enthalpy of formation (AfH®) of vinylcyclopentane can be visualized using a thermodynamic
cycle based on Hess's Law. The diagram below illustrates this relationship.

AHP(Vinylcyclopentane) = -34.8 kJ/mol > C7Hiz (I) + 10 02 (9) } AcH"(Vinylcyclopentane) = -4434.7 KJ/mol
‘ 7 C (s, graphite) + 6 Hz (g) } 7% MH(CO) + 6 * AH"(H20) > 7 COz(g) +6 H20 (I)

= 7(-393.5) + 6(-285.8) kd/mol

Click to download full resolution via product page

Caption: Thermodynamic cycle illustrating Hess's Law for the combustion of
vinylcyclopentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1346689?utm_src=pdf-body
https://www.benchchem.com/product/b1346689?utm_src=pdf-body-img
https://www.benchchem.com/product/b1346689?utm_src=pdf-body
https://www.benchchem.com/product/b1346689?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. Vinylcyclopentane [webbook.nist.gov]
e 2. Vinylcyclopentane [webbook.nist.gov]

« To cite this document: BenchChem. [Thermochemical Data for Vinylcyclopentane: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346689#thermochemical-data-for-
vinylcyclopentane-enthalpy-of-formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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